N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide
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Overview
Description
The compound appears to contain a benzodioxol group, a morpholino group, and a phenylethanediamide group. Benzodioxol is a type of ether that is often found in pharmaceuticals and research chemicals . Morpholino refers to the portion of the molecule that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Phenylethanediamide appears to refer to a portion of the molecule containing a phenyl group (a ring of six carbon atoms, typical of many organic compounds) and an ethanediamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of the ether, amine, and amide functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The ether, amine, and amide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups .Scientific Research Applications
Synthetic Approaches in Medicinal Chemistry
Research on compounds with benzodioxol and morpholino groups highlights the importance of synthetic methodologies in developing new pharmacological agents. For example, studies on benzodiazepines and their synthetic approaches using o-phenylenediamine illustrate the significance of scaffold diversity in drug discovery (Teli, Teli, Soni, Sahiba, & Agarwal, 2023). Such methodologies are crucial for generating novel compounds that may have therapeutic potential, including those with structures similar to N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide.
Pharmacological Attributes of Related Compounds
The pharmacological exploration of related chemical structures, such as benzodiazepines and other nitrogen heterocycles, offers a window into the potential therapeutic applications of complex organic molecules. For instance, the review on the chemical and pharmacological interest of morpholine and pyrans derivatives underscores the broad spectrum of activities these compounds can exhibit, from antimicrobial to anticancer properties (Asif & Imran, 2019). This suggests that molecules incorporating these elements, like the compound , could have diverse biological activities worth investigating.
Environmental and Health Considerations
The environmental presence and impact of chemical compounds, including their degradation products, is a significant area of study. While the specific environmental fate of N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide is not detailed in the literature, the research on similar compounds indicates the importance of understanding these aspects for assessing potential ecological and human health risks (Munro et al., 1999).
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h1-7,12,17H,8-11,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDCSUZSWADCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide |
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